molecular formula C7H6O3<br>C7H6O3<br>HOC6H4COOH B1681397 Salicylic acid CAS No. 69-72-7

Salicylic acid

Cat. No.: B1681397
CAS No.: 69-72-7
M. Wt: 138.12 g/mol
InChI Key: YGSDEFSMJLZEOE-UHFFFAOYSA-N
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Description

Salicylic acid, also known as ortho-hydroxybenzoic acid, is a white, crystalline solid that is widely used in the pharmaceutical industry. It is a naturally occurring compound found in small amounts in many plants, particularly in the species of Spiraea. This compound is a precursor to acetylthis compound (aspirin) and has been used for its medicinal properties for centuries .

Mechanism of Action

Target of Action

Salicylic acid, a key additive in many skin-care products, primarily targets Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . In addition, this compound also interacts with several other targets associated with inflammation, such as tumor necrosis factor alpha (TNFα), nuclear factor-kappa-B (NF-κB), inhibitor of NF-κB kinase subunit beta (Iκκ-β), and high mobility group box 1 (HMGB1) .

Mode of Action

This compound exerts its effects by directly and irreversibly inhibiting COX-1 and COX-2 . This inhibition decreases the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . The reduction in these compounds results in the analgesic and anti-inflammatory activity of this compound, which is particularly beneficial in the treatment of rheumatic diseases .

Biochemical Pathways

This compound and its derivatives, collectively known as salicylates, are synthesized from chorismate , which is derived from the shikimate pathway . Two distinct pathways have been identified for the biosynthesis of this compound in plants: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway . These pathways play a crucial role in the regulation of various aspects of plant growth, environmental stress responses, and defense mechanisms against pathogens .

Pharmacokinetics

This compound is absorbed rapidly from the stomach and intestine by passive diffusion . It is then metabolized primarily by hepatic conjugation with glycin or glucuronic acid . The half-life of this compound depends on the major metabolic pathway used at a given concentration and becomes longer with increasing dosage . Unchanged this compound is renally excreted, and the rate of elimination is influenced by urinary pH, the presence of organic acids, and the urinary flow rate .

Result of Action

The primary result of this compound’s action is its analgesic and anti-inflammatory activity . By inhibiting COX-1 and COX-2, this compound reduces the formation of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation . Additionally, this compound has bacteriostatic, fungicidal, and keratolytic actions . It is used to treat various skin conditions, including acne, psoriasis, calluses, corns, keratosis pilaris, and warts .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, in plants, this compound plays a crucial role in mitigating damage induced by abiotic stressors such as extreme temperatures, drought, and salinity . It helps enhance plant resilience under unfavorable environmental conditions . Furthermore, the effectiveness of this compound in skincare products can be influenced by factors such as skin pH and the presence of other active ingredients.

Biochemical Analysis

Biochemical Properties

Salicylic acid and its derivatives (collectively called salicylates) are synthesized from chorismate, which is derived from the shikimate pathway . This compound acts as a keratolytic, serving as a peeling agent. It facilitates the shedding of the outer layer of the skin . It also modulates COX-1 enzymatic activity to decrease the formation of pro-inflammatory prostaglandins .

Cellular Effects

This compound has been found to effectively promote cell growth along with the yield of total fatty acids and astaxanthin in heterotrophic C. zofingiensis . It also plays a crucial role in plant immunity . When applied topically, it works to dissolve the dead skin cells clogging pores, helping to treat conditions like acne .

Molecular Mechanism

This compound executes its many functions through intricate regulation at multiple steps. Its biosynthesis is regulated both locally and systemically, while its perception occurs through multiple cellular targets, including metabolic enzymes, redox regulators, transcription cofactors, and an RNA-binding protein . Moreover, this compound orchestrates a complex series of post-translational modifications of downstream signaling components .

Temporal Effects in Laboratory Settings

The solubility of this compound in binary mixtures of water and betaine-based deep eutectic solvents was investigated via the shake flask method at 293.15–313.15 K under atmospheric pressure . The results indicate that the solubility values are enhanced with mass fraction of each deep eutectic solvent and temperature .

Dosage Effects in Animal Models

This compound and its sodium and aluminium salt and methyl salicylate are used in cattle, horses, sheep, goats, and poultry. It is used topically in cream, ointments, or solution for the cleaning of wounds of the skin and the teat. The recommended dose is 2 to 400 μg/kg body weight per day .

Metabolic Pathways

Two this compound biosynthetic pathways have been elucidated in plants, namely, the isochorismate synthase (ICS) and the phenylalanine ammonia-lyase (PAL) pathways . This compound plays diversified roles in plant processes such as growth and metabolism, mineral uptake, photosynthetic efficiency, and stomatal regulation .

Transport and Distribution

This compound is mobile and can be transported within the plant, mainly via the phloem . This compound molecules found in the phloem sap may come from the synthesis area via the symplastic route in symplastic loaders or may be taken up from the phloem apoplast (apoplastic loaders) .

Subcellular Localization

Some studies suggest that this compound and its associated proteins may be localized in the endoplasmic reticulum and plasma membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: Salicylic acid can be synthesized through several methods. One common method involves the reaction of phenol with sodium hydroxide to form sodium phenoxide, which is then carboxylated with carbon dioxide to produce sodium salicylate. The sodium salicylate is then acidified to yield this compound .

Industrial Production Methods: In industrial settings, this compound is typically produced from dry sodium phenoxide and carbon dioxide, followed by treatment with acid.

Chemical Reactions Analysis

Salicylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include acetic anhydride, sulfuric acid, and sodium hydroxide. Major products formed include acetylthis compound and various salicylate salts .

Comparison with Similar Compounds

Salicylic acid is often compared to other compounds with similar properties:

This compound is unique in its combination of anti-inflammatory, keratolytic, and antimicrobial properties, making it a versatile compound in both medical and industrial applications.

Properties

IUPAC Name

2-hydroxybenzoic acid
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InChI

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)
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InChI Key

YGSDEFSMJLZEOE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O
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Molecular Formula

C7H6O3, Array
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Related CAS

25496-36-0
Record name Benzoic acid, 2-hydroxy-, homopolymer
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DSSTOX Substance ID

DTXSID7026368
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Molecular Weight

138.12 g/mol
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Physical Description

Salicylic acid is an odorless white to light tan solid. Sinks and mixes slowly with water. (USCG, 1999), White to light tan solid; [CAMEO] Colorless crystals; [ICSC], Solid, NEEDLE-SHAPED CRYSTALS OR COLOURLESS CRYSTALLINE POWDER., White to faint yellow crystalline powder; faint nutty odour
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Boiling Point

211 °C at 20 torr, 211.00 °C. @ 20.00 mm Hg
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Flash Point

315 °F (157 °C) (closed cup), 157 °C
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Solubility

Solubility (weight percent): carbon tetrachloride 0.262 (25 °C); benzene 0.775 (25 °C); propanol 27.36 (21 °C); absolute ethanol 34.87 (21 °C); acetone 396 (23 °C), Soluble in oil of turpentine, alcohol, ether, SLIGHTLY SOL IN TOLUENE, In water, 2,240 mg/L at 25 °C, 2.24 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.2, very slightly soluble in water; soluble in organic solvents, very soluble (in ethanol)
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Density

1.44 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.443 g/cu cm at 20 °C/4 °C, Relative density (water = 1): 1.4
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Vapor Density

4.8 (Air= 1), Relative vapor density (air = 1): 4.8
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Vapor Pressure

0.000082 [mmHg], 8.2X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 130 °C: 114
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Mechanism of Action

Salicylic acid directly irreversibly inhibits COX-1 and COX-2 to decrease conversion of arachidonic acid to precursors of prostaglandins and thromboxanes. Salicylate's use in rheumatic diseases is due to it's analgesic and anti-inflammatory activity. Salicylic acid is a key ingredient in many skin-care products for the treatment of acne, psoriasis, calluses, corns, keratosis pilaris, and warts. Salicylic acid allows cells of the epidermis to more readily slough off. Because of its effect on skin cells, salicylic acid is used in several shampoos used to treat dandruff. Salicylic acid is also used as an active ingredient in gels which remove verrucas (plantar warts). Salicylic acid competitively inhibits oxidation of uridine-5-diphosphoglucose (UDPG) with nicotinamide adenosine dinucleotide (NAD) and noncompetitively with UDPG. It also competitively inhibits the transferring of the glucuronyl group of uridine-5-phosphoglucuronic acid (UDPGA) to a phenolic acceptor. Inhibition of mucopoly saccharide synthesis is likely responsible for the slowing of wound healing with salicylates., Salicylic acid has a potent keratolytic action and a slight antiseptic action when applied topically to the skin. In low concentrations, the drug has keratoplastic activity (correction of abnormal keratinization) and in higher concentrations (i.e., 1% or higher, depending on the vehicle), the drug has keratolytic activity (causes peeling of skin). Salicylic acid softens and destroys the stratum corneum by increasing endogenous hydration (water concentration), probably because of decreased pH, which causes the cornified epithelium (horny layer) of the skin to swell, soften, and then desquamate.
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Impurities

4-hydroxybenzoic acid; 4-hydroxyisophthalic acid; phenol
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Color/Form

White crystals, fine needles, or fluffy white crystalline powder, Powder or needles from water, Needles in water; monoclinic prisms in alcohol

CAS No.

69-72-7
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Record name SALICYLIC ACID
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Salicylic acid
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URL http://www.hmdb.ca/metabolites/HMDB0001895
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Record name SALICYLIC ACID
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Melting Point

315 °F (USCG, 1999), Melting point equals 315 °F, 159 °C, 158 °C
Record name SALICYLIC ACID
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URL https://cameochemicals.noaa.gov/chemical/9041
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Record name Salicylic acid
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Record name Salicylic acid
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Record name SALICYLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Salicylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001895
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name SALICYLIC ACID
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563
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Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

The following experiments illustrate (A) the reduced gastric toxicity of 2-(carbamoyl)phenyl-2-acetoxybenzoate relative to a physical mixture of aspirin and salicylamide and (B) the in vivo hydrolysis of 2-(carbamoyl)phenyl-2-acetoxybenzoate to give plasma concentrations of salicylic acid and salicylamide.
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(carbamoyl)phenyl-2-acetoxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(carbamoyl)phenyl-2-acetoxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A glass-made reactor was charged with 5.1 g (0.02 mole) of 5-(α, α-dimethylbenzyl)salicylic acid, 50 ml of nitromethane, and as a catalyst, 1.4 g of anhydrous zinc chloride. The resultant mixture was maintained at 95° C. under stirring. At the same temperature, 22.5 g (0.16 mole) of p-methylbenzyl chloride was added dropwise over 10 hours to conduct a reaction. After completion of the dropwise addition, the reaction mixture was aged for 2 hours at the same temperature to complete the reaction. The weight average molecular weight of the thus-obtained resin was 2400.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22.5 g
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

A glass-made reactor was charged with 6.9 g (0.02 mole) of 3,5-di(4-methylbenzyl)salicylic acid, 50 ml of isopropyl ether and as a catalyst, 2.7 g of anhydrous aluminum chloride. The resultant mixture was maintained at 50° C. under stirring. At the same temperature, 7.6 g (0.06 mole) of benzyl chloride was added dropwise over 8 hours to conduct a reaction. After completion of the dropwise addition, the reaction mixture was aged for 2 hours at the same temperature and was then poured into a dilute aqueous solution of hydrochloric acid. The resultant mixture was allowed to separate into layers. The solvent was then distilled out to obtain 12.0 g of a reddish brown resin. The weight average molecular weight of the thus-obtained resin was 1250, while its softening point was 65° C.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods IV

Procedure details

Charged were 5.50 g (0.02 mole) of 1-hydroxy-2-carboxy-4-benzylnaphthalene, 50 ml of 1,2-dichloroethane, and as a catalyst, 2.7 g of anhydrous aluminum chloride. The resultant mixture was maintained at 70° C. under stirring. Then, 5.2 g (0.03 mole) of benzyl bromide was added dropwise over 6 hours to conduct a reaction. After completion of the dropwise addition, the reaction mixture was aged for 2 hours at the same temperature and then poured into dilute hydrochloric acid. The resultant mixture was allowed to separate into layers. The lower organic layer was concentrated to obtain 8.2 g of a reddish brown resin. The weight average molecular weight of the resin was 720.
Name
1-hydroxy-2-carboxy-4-benzylnaphthalene
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods V

Procedure details

A glass-made reactor was charged with 5.4 g (0.02 mole) of 3-tert-butyl-5-phenylsalicylic acid, 30 ml of glacial acetic acid, and as a catalyst, 1.4 g of anhydrous zinc chloride. The resultant mixture was heated under stirring and maintained under reflux. Then, 12.4 g (0.08 mole) of 2,4-dimethylbenzyl chloride was added dropwise over 6 hours to conduct a reaction. After completion of the dropwise addition, the reaction mixture was aged for 2 hours under reflux to complete the reaction. The weight average molecular weight of the thus-obtained resin was 1680.
Name
3-tert-butyl-5-phenylsalicylic acid
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.4 g
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Salicylic acid
Reactant of Route 2
Salicylic acid
Reactant of Route 3
Salicylic acid
Reactant of Route 4
Salicylic acid
Reactant of Route 5
Reactant of Route 5
Salicylic acid
Reactant of Route 6
Salicylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.